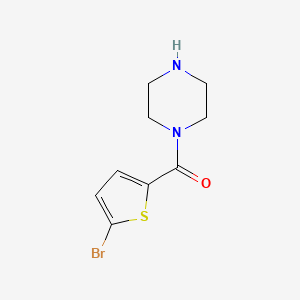

(5-Bromo-2-thienyl)(piperazino)methanone

Description

Contextualization within Organosulfur and Heterocyclic Chemistry

The compound is a quintessential example of both an organosulfur and a heterocyclic compound. Organosulfur compounds, which are organic molecules containing sulfur, are integral to biochemistry and pharmacology. Nature is replete with organosulfur compounds, including the amino acids cysteine and methionine, and they form the active core of numerous pharmaceuticals like penicillin and sulfa drugs. The presence of the sulfur atom in the thiophene (B33073) ring of (5-Bromo-2-thienyl)(piperazino)methanone imparts specific electronic and steric properties that can influence its chemical reactivity and biological interactions.

Significance of Thiophene and Piperazine (B1678402) Moieties in Medicinal Chemistry Scaffolds

The two core components of this compound, thiophene and piperazine, are independently recognized as "privileged scaffolds" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus appearing in a multitude of bioactive compounds.

Thiophene: This five-membered, sulfur-containing aromatic heterocycle is a bioisostere of the benzene (B151609) ring, meaning it has similar steric and electronic properties that allow it to be substituted for a benzene ring in drug candidates to modulate their biological activity and physicochemical properties. Thiophene derivatives have been successfully developed into a wide array of drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents.

Piperazine: This six-membered, nitrogen-containing heterocycle is a common feature in a vast number of approved drugs. The two nitrogen atoms in the piperazine ring can be readily functionalized, allowing for the attachment of various substituents to fine-tune the pharmacological profile of a molecule. The piperazine moiety is often incorporated into drug candidates to improve their solubility, permeability, and pharmacokinetic properties. It is a key component in drugs targeting the central nervous system, as well as in antiviral and anticancer agents.

The combination of these two potent pharmacophores in a single molecule suggests a rich potential for biological activity.

Structural Framework and Synthetic Utility in Intermediates and Lead Compounds

The structural framework of this compound offers several points for chemical modification, making it a valuable synthetic intermediate. The bromine atom on the thiophene ring is a particularly useful handle for further functionalization through various cross-coupling reactions, such as the Suzuki or Stille couplings. These reactions would allow for the introduction of a wide range of substituents, enabling the creation of a library of derivatives for structure-activity relationship (SAR) studies.

Furthermore, the secondary amine of the piperazine ring is available for N-alkylation, N-arylation, or acylation reactions. This provides another avenue for structural diversification and the attachment of other pharmacophoric groups.

A plausible and straightforward synthesis of this compound itself would involve the reaction of 5-bromothiophene-2-carbonyl chloride with piperazine. This is a standard nucleophilic acyl substitution reaction where the nucleophilic nitrogen of piperazine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide bond and elimination of hydrochloric acid.

Current Research Landscape and Gaps Pertaining to this compound

The current research landscape for this compound appears to be in a nascent stage. While the individual components of the molecule, thiophene and piperazine, are extensively studied and well-documented in the scientific literature, there is a conspicuous absence of dedicated research on this specific compound.

A primary research gap is the lack of published studies on the biological activity of this compound. Its structural similarity to other bioactive thienylpiperazine derivatives warrants an investigation into its potential pharmacological effects, for example, as a kinase inhibitor or a central nervous system agent. Bromothiophene derivatives have shown promise as kinase inhibitors, a class of drugs widely used in cancer therapy nih.govmdpi.com.

Furthermore, there is a need for detailed studies on the synthetic utility of this compound. While its potential as a chemical intermediate can be inferred from its structure, experimental validation and exploration of its reactivity in various chemical transformations would be highly valuable to the synthetic chemistry community.

Structure

3D Structure

Properties

IUPAC Name |

(5-bromothiophen-2-yl)-piperazin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2OS/c10-8-2-1-7(14-8)9(13)12-5-3-11-4-6-12/h1-2,11H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWQPDAPTAWRQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of (5-Bromo-2-thienyl)(piperazino)methanone

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the amide C-N bond, as this bond is typically formed in the final stages of a synthesis. amazonaws.com

This disconnection breaks the molecule into two key synthons:

An electrophilic 5-bromothiophene-2-carbonyl synthon.

A nucleophilic piperazine (B1678402) synthon.

The corresponding real-world reagents for these synthons would be an activated derivative of 5-bromothiophene-2-carboxylic acid and piperazine itself. This leads to the primary synthetic precursors: 5-Bromothiophene-2-carboxylic acid or its more reactive form, 5-bromothiophene-2-carbonyl chloride , and piperazine .

Figure 1: Retrosynthetic Disconnection

Classical and Contemporary Approaches to the Methanone (B1245722) Linkage Formation

The formation of the methanone (amide) linkage is the cornerstone of the synthesis. This can be achieved through various acylation and amidation strategies.

The reaction between an activated thiophene (B33073) carboxylic acid and an amine is a common method for forming this type of bond. The reactivity of the thiophene derivative is crucial for the success of the acylation.

Using Acyl Halides : The most direct approach involves the reaction of 5-bromothiophene-2-carbonyl chloride with piperazine. Acyl chlorides are highly reactive electrophiles that readily react with nucleophiles like amines to form amides. cymitquimica.com This reaction typically proceeds with high yield and requires careful handling due to the release of hydrochloric acid upon contact with moisture. cymitquimica.com

Using Carboxylic Acids and Coupling Agents : A more contemporary method involves the direct coupling of 5-bromothiophene-2-carboxylic acid with piperazine using a coupling agent. Reagents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) in the presence of a catalyst like 4-(Dimethylamino)pyridine (DMAP) facilitate the formation of an active ester intermediate, which then reacts with the amine to form the amide bond under milder conditions. acgpubs.org

Piperazine is a symmetrical diamine, which presents the potential for double acylation. Therefore, strategies must be employed to favor the formation of the mono-acylated product.

Use of Excess Piperazine : A straightforward method to minimize the formation of the di-substituted product is to use a large excess of piperazine. nih.gov By Le Châtelier's principle, a high concentration of the piperazine nucleophile increases the probability that an acylating agent molecule will react with an unreacted piperazine rather than the mono-acylated product.

Use of Protecting Groups : A more controlled approach involves the use of a mono-protected piperazine derivative, such as N-Boc-piperazine. The tert-butyloxycarbonyl (Boc) group protects one of the nitrogen atoms, leaving the other free to react with the 5-bromothiophene-2-carbonyl chloride or activated carboxylic acid. nih.gov The resulting Boc-protected intermediate can then be deprotected under acidic conditions to yield the final mono-substituted product. nih.gov

Strategic Introduction of Bromine on the Thiophene Ring

The bromine atom on the thiophene ring is a key feature of the molecule, providing a site for further chemical modification through reactions like cross-coupling. nbinno.com Its introduction can be achieved either by direct bromination of a thiophene precursor or by starting with an already brominated raw material.

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution, primarily at the C2 and C5 positions.

Direct Bromination : A common method is the direct bromination of a precursor like 2-thiophenecarboxylic acid . The carboxylic acid group is a deactivating group, but the reaction can still proceed. The bromination is typically carried out using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine (Br₂) in a suitable solvent like acetic acid to selectively install the bromine atom at the 5-position.

Table 1: Common Electrophilic Bromination Conditions for Thiophene Derivatives

| Brominating Agent | Catalyst/Solvent | Typical Conditions | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Acetic Acid (AcOH) | Room temperature | beilstein-journals.org |

An alternative strategy involves using a pre-halogenated starting material to ensure precise control over the position of the bromine atom.

Starting from Dibromothiophene : The synthesis can begin with 2,5-dibromothiophene . One of the bromine atoms can be selectively converted into a carboxylic acid group. This is often achieved through a metal-halogen exchange reaction using an organolithium reagent (like n-butyllithium) at low temperatures, followed by quenching the resulting lithiated species with carbon dioxide (CO₂). beilstein-journals.org This method provides unambiguous regiochemistry, yielding 5-bromothiophene-2-carboxylic acid, which can then be carried forward to the final product. beilstein-journals.orgchemicalbook.com This approach avoids potential side products that can arise from direct bromination reactions.

Piperazine Ring Functionalization and Derivatization Approaches

The secondary amine of the piperazine ring in this compound is a key site for introducing molecular diversity. N-alkylation and N-acylation are primary methods for this purpose, allowing for the attachment of a wide array of functional groups that can modulate the compound's physicochemical and biological properties.

N-Alkylation: The nucleophilic secondary amine of the piperazine ring readily undergoes N-alkylation with various alkylating agents. Standard methods include reactions with alkyl halides (chlorides, bromides, or iodides) or sulfonates in the presence of a base to neutralize the resulting acid. mdpi.com Reductive amination offers an alternative route, involving the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. nih.gov

Common conditions for N-alkylation involve the use of a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (CH3CN), with an inorganic base like potassium carbonate (K2CO3) or a non-nucleophilic organic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). chemicalforums.comnih.gov The choice of reagents and conditions can be tailored to the specific substrate and the desired product. For instance, highly reactive alkylating agents like benzyl (B1604629) bromide may react under milder conditions, while less reactive ones might require elevated temperatures or the use of a catalyst. mdpi.comchemicalforums.com

Interactive Data Table: General Conditions for N-Alkylation of Piperazine Derivatives

| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Alkyl Bromide | K2CO3 | Acetonitrile | Reflux | 70-90 |

| Benzyl Chloride | TEA | Dichloromethane | Room Temp | 85-95 |

| Alkyl Iodide | DIPEA | DMF | 50-80 | 75-95 |

| Aldehyde/NaBH(OAc)3 | Acetic Acid | Dichloroethane | Room Temp | 60-85 |

N-Acylation: N-acylation introduces an amide bond, which can act as a hydrogen bond acceptor and influence the conformational properties of the molecule. rsc.org This transformation is typically achieved by reacting the piperazine with acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. The reaction with acyl chlorides is often rapid and proceeds at room temperature in the presence of a base to scavenge the generated HCl. mdpi.com

For the coupling of carboxylic acids, a variety of reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in combination with an additive like N-hydroxybenzotriazole (HOBt), are employed to form an active ester intermediate that then reacts with the piperazine. scirp.org These methods are widely used in peptide synthesis and are adaptable for the acylation of piperazine derivatives. scirp.org

Interactive Data Table: Common N-Acylation Methods for Piperazines

| Acylating Agent | Coupling Agent/Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Acyl Chloride | Triethylamine | Dichloromethane | 0 - Room Temp | 90-98 |

| Acid Anhydride | Pyridine | Tetrahydrofuran | Room Temp | 85-95 |

| Carboxylic Acid | EDCI/HOBt | DMF | Room Temp | 70-90 |

| Carboxylic Acid | DCC | Dichloromethane | 0 - Room Temp | 75-90 |

Cyclocondensation and Ring-Closure Reactions for Piperazine Scaffolds

While the core this compound structure is typically assembled prior to final modifications, the piperazine nitrogen atoms can participate in cyclocondensation reactions to form more complex fused heterocyclic systems. For instance, reaction with a bifunctional electrophile could lead to the formation of a new ring fused to the piperazine.

An example of such a transformation could involve the reaction of the secondary amine with a molecule containing both a good leaving group and a carbonyl group, which after initial N-alkylation could undergo an intramolecular condensation to form a new ring. These types of reactions significantly expand the structural diversity of the initial scaffold, leading to novel chemical entities with potentially unique properties. researchgate.net

Stereoselective Synthesis and Chiral Resolution Techniques

This compound is an achiral molecule. The introduction of chirality can be achieved through the derivatization of the piperazine ring with chiral substituents or by creating stereocenters within the piperazine ring itself.

Stereoselective synthesis of chiral piperazine derivatives often starts from chiral precursors, such as amino acids. google.com For example, a chiral amino acid can be elaborated through a series of steps to form a chiral diamine, which is then cyclized to form the piperazine ring with defined stereochemistry. google.com Alternatively, asymmetric C-H functionalization of a pre-formed piperazine ring, although challenging, represents a modern approach to introduce chirality. mdpi.com

Another strategy is the use of chiral auxiliaries. A chiral group can be temporarily attached to the piperazine nitrogen, directing the stereochemical outcome of a subsequent reaction. Once the desired stereocenter is established, the auxiliary can be removed.

If a racemic mixture of a chiral derivative of this compound is synthesized, chiral resolution can be employed to separate the enantiomers. This can be achieved through several techniques:

Formation of diastereomeric salts: Reaction of the racemic amine with a chiral acid (e.g., tartaric acid or camphorsulfonic acid) forms diastereomeric salts, which can often be separated by fractional crystallization due to their different solubilities.

Chiral chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful tool for the analytical and preparative separation of enantiomers. researchgate.net

Green Chemistry Principles in Synthetic Route Design and Optimization

The application of green chemistry principles to the synthesis of this compound and its derivatives is essential for developing environmentally benign and sustainable processes. Key areas of focus include catalyst development, solvent selection, and waste minimization.

The use of catalysts can significantly improve the efficiency and selectivity of synthetic transformations, reducing the need for stoichiometric reagents and minimizing waste. In the context of piperazine synthesis and functionalization, several catalytic approaches are relevant:

Palladium-catalyzed cross-coupling reactions: For the synthesis of N-aryl piperazine derivatives, palladium-catalyzed Buchwald-Hartwig amination is a powerful method that often proceeds with high yields and good functional group tolerance. mdpi.com

Photoredox catalysis: This emerging field utilizes light to drive chemical reactions, often under mild conditions. Photoredox catalysis has been applied to the C-H functionalization of piperazines, offering a greener alternative to traditional methods that may require harsh reagents. mdpi.comencyclopedia.pub

Heterogeneous catalysts: Using solid-supported catalysts can simplify product purification, as the catalyst can be easily removed by filtration and potentially recycled. researchgate.net

The choice of solvent has a significant impact on the environmental footprint of a chemical process. Green chemistry encourages the use of safer, less toxic, and more environmentally friendly solvents. For piperazine chemistry, this could involve:

Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol, 2-methyltetrahydrofuran, or even water, where feasible.

Employing solvent-free reaction conditions, for example, by using one of the reactants as the solvent, which can lead to a more efficient and less wasteful process. organic-chemistry.org

Waste minimization can be achieved through several strategies:

Atom economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

One-pot reactions: Combining multiple reaction steps into a single pot without isolating intermediates can reduce solvent usage, energy consumption, and waste generation. mdpi.com

Use of protecting groups: While sometimes necessary, the use of protecting groups adds steps to a synthesis (protection and deprotection) and generates waste. Developing synthetic strategies that avoid or minimize the use of protecting groups is a key principle of green chemistry. mdpi.com

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all the starting materials. mdpi.comnih.gov This approach is distinguished by its operational simplicity, high atom economy, and ability to rapidly generate complex molecular scaffolds from simple precursors. nih.gov In the context of assembling the this compound core, MCRs offer a convergent and powerful alternative to traditional linear synthetic routes.

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are particularly well-suited for the synthesis of amide-containing scaffolds. semanticscholar.orgnih.gov The Ugi four-component reaction (U-4CR), for instance, classically involves the combination of a carboxylic acid, an amine, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce a di-peptide-like α-acylamino carboxamide structure. semanticscholar.orgnih.gov

While direct synthesis of this compound via a single MCR is not extensively documented, the principles of MCRs can be applied to construct the core thienyl-piperazine amide scaffold. A plausible approach involves a variation of the Ugi reaction, specifically a split-Ugi reaction. In this scenario, a bifunctional component, such as piperazine (a diamine), is used.

The reaction would involve combining 5-bromothiophene-2-carboxylic acid (the acid component), piperazine (the amine component), a simple aldehyde like formaldehyde (B43269) (the carbonyl component), and an isocyanide. The initial condensation of piperazine with formaldehyde would form an iminium ion, which then reacts with the isocyanide and the carboxylate of 5-bromothiophene-2-carboxylic acid. This sequence of events leads to the formation of an N-acyl piperazine derivative. nih.gov The specific isocyanide used can be chosen to introduce further diversity or can be a simple reactant that is later removed if not needed in the final structure.

This strategy leverages the power of MCRs to forge the critical amide bond between the 5-bromothienyl moiety and the piperazine ring in a single, convergent step. The modularity of this approach allows for variation in each of the components, making it a valuable tool for creating libraries of related compounds. nih.gov

The table below outlines the components for a hypothetical split-Ugi reaction to assemble the target scaffold.

| Component Type | Specific Reactant | Role in Reaction |

| Carboxylic Acid | 5-Bromothiophene-2-carboxylic acid | Provides the (5-Bromo-2-thienyl)carbonyl moiety. |

| Amine | Piperazine | Acts as the bifunctional amine core, forming the amide bond. |

| Carbonyl Compound | Formaldehyde | Condenses with the amine to form the reactive iminium ion. |

| Isocyanide | e.g., tert-Butyl isocyanide | Participates in the key C-C bond formation and subsequent rearrangement. |

This multicomponent approach represents a highly efficient pathway for assembling the this compound scaffold, embodying the principles of green chemistry by reducing the number of synthetic steps and purification procedures. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, the precise arrangement of atoms and their connectivity within (5-Bromo-2-thienyl)(piperazino)methanone can be established. The data presented in the following sections is based on predicted spectroscopic values.

¹H NMR Spectroscopic Analysis and Proton Environments

The ¹H NMR spectrum of this compound provides critical information regarding the electronic environment of the hydrogen atoms. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The spectrum is expected to show distinct signals for the protons on the thiophene (B33073) ring and the piperazine (B1678402) ring.

The protons on the 5-bromothiophene ring are anticipated to appear as two distinct doublets in the aromatic region of the spectrum. The proton at position 3 of the thiophene ring (H-3) is expected to resonate at approximately 7.10 ppm, while the proton at position 4 (H-4) is predicted to be slightly upfield, around 6.90 ppm. The coupling between these two adjacent protons would result in a coupling constant (J) of approximately 4.0 Hz, which is characteristic of protons on a thiophene ring.

The piperazine ring contains two sets of chemically non-equivalent methylene protons. The four protons on the carbons adjacent to the carbonyl group (positions 3' and 5') are expected to have a chemical shift of around 3.80 ppm. The remaining four protons on the carbons adjacent to the secondary amine (positions 2' and 6') are predicted to be found further upfield, at approximately 3.00 ppm. These signals for the piperazine protons would likely appear as broad singlets or complex multiplets due to chair-to-chair interconversion and coupling with each other. A broad singlet corresponding to the N-H proton of the piperazine ring is also expected, with a variable chemical shift depending on the solvent and concentration, but is predicted to be around 2.50 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Thiophene H-3 | 7.10 | Doublet | 4.0 |

| Thiophene H-4 | 6.90 | Doublet | 4.0 |

| Piperazine H-3', H-5' | 3.80 | Multiplet | - |

| Piperazine H-2', H-6' | 3.00 | Multiplet | - |

| Piperazine N-H | 2.50 | Broad Singlet | - |

¹³C NMR Spectroscopic Analysis and Carbon Skeleton Determination

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The predicted chemical shifts reveal the electronic environment of each carbon atom.

The carbonyl carbon of the methanone (B1245722) linker is expected to be the most downfield signal, with a predicted chemical shift of approximately 165.0 ppm. The carbon atoms of the thiophene ring are predicted to resonate in the aromatic region. The carbon attached to the bromine atom (C-5) is expected at around 115.0 ppm, while the carbon attached to the carbonyl group (C-2) is predicted to be at approximately 140.0 ppm. The other two thiophene carbons, C-3 and C-4, are predicted to have chemical shifts of about 130.0 ppm and 128.0 ppm, respectively.

For the piperazine ring, the two sets of methylene carbons are expected to be distinct. The carbons adjacent to the carbonyl group (C-3' and C-5') are predicted to be more deshielded, with a chemical shift of around 45.0 ppm. The carbons adjacent to the secondary amine (C-2' and C-6') are expected to be further upfield, at approximately 48.0 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | 165.0 |

| Thiophene C-2 | 140.0 |

| Thiophene C-5 | 115.0 |

| Thiophene C-3 | 130.0 |

| Thiophene C-4 | 128.0 |

| Piperazine C-3', C-5' | 45.0 |

| Piperazine C-2', C-6' | 48.0 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D NMR data by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a cross-peak between the signals of the thiophene protons H-3 and H-4, confirming their adjacent relationship. Correlations between the protons on the piperazine ring would also be expected, though they may be complex due to the potential for overlapping signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish direct one-bond correlations between protons and their attached carbons. The HSQC spectrum would be expected to show a correlation between the H-3 signal and the C-3 signal, as well as between the H-4 signal and the C-4 signal of the thiophene ring. Similarly, correlations between the piperazine methylene protons and their corresponding carbons (H-2'/H-6' with C-2'/C-6' and H-3'/H-5' with C-3'/C-5') would be observed.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals longer-range (two- and three-bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure. Key expected correlations include:

A correlation between the thiophene H-3 proton and the carbonyl carbon, as well as C-2 and C-5 of the thiophene ring.

A correlation between the thiophene H-4 proton and C-2 and C-5 of the thiophene ring.

Correlations between the piperazine protons at positions 3' and 5' and the carbonyl carbon.

Correlations between the piperazine protons and other carbons within the piperazine ring, confirming its structure.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound, the molecular formula is C₉H₁₁BrN₂OS. The exact mass can be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O, ³²S).

The calculated monoisotopic mass for the [M]⁺˙ ion is approximately 273.9829 m/z. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by approximately 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The HRMS data would be expected to confirm the calculated exact mass to within a few parts per million, thus verifying the molecular formula.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated Monoisotopic Mass (m/z) |

| [M]⁺˙ (with ⁷⁹Br) | C₉H₁₁⁷⁹BrN₂OS | 273.9829 |

| [M]⁺˙ (with ⁸¹Br) | C₉H₁₁⁸¹BrN₂OS | 275.9809 |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion) to generate product ions. The analysis of these fragments provides valuable information about the compound's structure. The fragmentation of this compound is expected to occur at the weaker bonds, primarily the amide bond and within the piperazine ring.

A primary fragmentation pathway would likely involve the cleavage of the amide bond between the carbonyl group and the piperazine ring. This would lead to the formation of two key fragment ions:

The 5-bromo-2-thienoyl cation ([C₅H₂BrOS]⁺), with an expected m/z of approximately 192.9 (for ⁷⁹Br) and 194.9 (for ⁸¹Br).

The piperazinyl radical cation ([C₄H₉N₂]⁺), which would likely be observed as the iminium ion [C₄H₈N₂]⁺˙ with an m/z of 84.07.

Further fragmentation of the 5-bromo-2-thienoyl cation could involve the loss of a carbon monoxide (CO) molecule, resulting in a 5-bromo-2-thienyl cation ([C₄H₂BrS]⁺) with an m/z of 164.9 (for ⁷⁹Br) and 166.9 (for ⁸¹Br). Fragmentation of the piperazine ring could also occur, leading to the loss of ethyleneimine fragments. The analysis of these fragmentation patterns would provide strong evidence for the proposed structure of this compound.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

The 5-bromo-2-thienyl moiety is expected to exhibit several characteristic vibrational bands. The C-H stretching vibrations of the thiophene ring typically appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the aromatic thiophene ring are expected to produce bands in the 1600-1400 cm⁻¹ region. The C-S stretching vibrations of the thiophene ring usually give rise to weaker bands in the 850-600 cm⁻¹ range. The C-Br stretching vibration is anticipated to be observed in the lower frequency region, typically around 600-500 cm⁻¹.

The piperazine ring in a chair conformation will show characteristic C-H stretching vibrations from its methylene groups in the 2950-2800 cm⁻¹ region. The N-H stretching vibration of the secondary amine in the piperazine ring is expected as a band of medium intensity in the 3350-3250 cm⁻¹ range. The C-N stretching vibrations of the piperazine ring are typically observed in the 1250-1020 cm⁻¹ region.

The methanone (ketone) carbonyl group (C=O) linking the thienyl and piperazino moieties is a strong chromophore in IR spectroscopy and is expected to produce a prominent, sharp absorption band in the range of 1650-1630 cm⁻¹. This region is characteristic of an amide-like carbonyl group where the lone pair of electrons on the adjacent nitrogen atom can delocalize, slightly lowering the bond order and thus the stretching frequency compared to a simple ketone.

A hypothetical data table of expected key vibrational frequencies for this compound is presented below, based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman |

| Piperazine N-H | Stretching | 3350-3250 (medium) | 3350-3250 (weak) |

| Thiophene C-H | Stretching | 3100-3000 (weak) | 3100-3000 (strong) |

| Piperazine CH₂ | Stretching | 2950-2800 (medium) | 2950-2800 (strong) |

| Ketone C=O | Stretching | 1650-1630 (strong, sharp) | 1650-1630 (medium) |

| Thiophene C=C | Stretching | 1600-1400 (medium) | 1600-1400 (strong) |

| Piperazine C-N | Stretching | 1250-1020 (medium) | 1250-1020 (weak) |

| Thiophene C-S | Stretching | 850-600 (weak) | 850-600 (medium) |

| C-Br | Stretching | 600-500 (medium) | 600-500 (strong) |

Raman spectroscopy would complement the IR data. Aromatic C-H and C=C stretching vibrations, as well as the C-Br and C-S stretching modes, are expected to be strong in the Raman spectrum due to the change in polarizability during these vibrations. The carbonyl C=O stretch would be observable but likely less intense than in the IR spectrum.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

While a specific crystal structure for this compound has not been reported, analysis of related structures, such as 4-substituted(aryl)-piperazin-1-ylmethanone derivatives, allows for a detailed prediction of its solid-state conformation. researchgate.net

A hypothetical table of selected crystallographic parameters for this compound, based on typical values for similar organic molecules, is provided below.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| C=O Bond Length | ~1.24 Å |

| C(carbonyl)-N(piperazine) Bond Length | ~1.35 Å |

| C-Br Bond Length | ~1.85 Å |

| Piperazine Ring Conformation | Chair |

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is performed on the crystallographic data and provides insights into the forces that govern the crystal packing. For this compound, several types of intermolecular interactions are expected to be significant.

Hydrogen bonding is anticipated to be a dominant feature, with the N-H group of the piperazine ring acting as a hydrogen bond donor and the carbonyl oxygen atom serving as a hydrogen bond acceptor. These N-H···O interactions would likely link the molecules into chains or more complex networks.

Given the presence of the bromine atom, halogen bonding (C-Br···O or C-Br···N) might also play a role in the crystal packing. Additionally, weaker C-H···O and C-H···π interactions involving the hydrogen atoms of the thiophene and piperazine rings and the aromatic π-system of the thiophene ring are also likely to be present.

| Intermolecular Contact | Expected Contribution to Hirshfeld Surface (%) |

| H···H | 40 - 50 |

| O···H / H···O | 20 - 30 |

| C···H / H···C | 10 - 15 |

| Br···H / H···Br | 5 - 10 |

| N···H / H···N | 3 - 7 |

| S···H / H···S | 2 - 5 |

Chromatographic Purity Assessment Techniques

Chromatographic methods are indispensable for determining the purity of a chemical compound and for identifying any impurities.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method would be most suitable, likely employing a C18 stationary phase.

The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the elution of the target compound with a good peak shape and to separate it from any potential impurities with different polarities. Detection would most effectively be achieved using a UV detector, as the 5-bromo-2-thienyl chromophore is expected to have a strong UV absorbance. The purity of the sample would be determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

A summary of a plausible HPLC method is provided below.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile compounds. For a compound like this compound), which has a relatively high molecular weight and polarity, direct GC analysis might be challenging due to potential thermal degradation or poor volatility.

However, derivatization of the secondary amine in the piperazine ring, for instance, through acylation, could increase its volatility and improve its chromatographic behavior. nih.gov The mass spectrometer would then serve as a highly specific detector, providing a mass spectrum of the compound and any separated impurities. The fragmentation pattern in the mass spectrum would be characteristic of the molecule's structure. Key fragments would likely include ions corresponding to the 5-bromo-2-thienyl carbonyl moiety and the piperazine ring. The molecular ion peak (M⁺) would confirm the molecular weight of the compound.

A table outlining a potential GC-MS method (assuming suitable volatility or derivatization) is presented below.

| Parameter | Condition |

| Column | Capillary column (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then ramp to 300 °C at 10 °C/min |

| MS Detector | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at an atomic level. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and associated properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. mdpi.com For (5-Bromo-2-thienyl)(piperazino)methanone, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This would reveal key structural parameters.

Illustrative Data Table for Optimized Geometry:

| Parameter | Description |

| Bond Lengths (Å) | The calculated distances between bonded atoms (e.g., C-C, C=O, C-N, C-S, C-Br). |

| Bond Angles (°) | The angles formed between three connected atoms, defining the molecule's shape. |

| Dihedral Angles (°) | The rotational angles between four connected atoms, indicating the molecule's conformation. |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests higher reactivity. numberanalytics.com

Illustrative Data Table for FMO Analysis:

| Parameter | Description |

| HOMO Energy (eV) | Energy of the highest occupied molecular orbital. |

| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital. |

| Energy Gap (ΔE) (eV) | The difference between the LUMO and HOMO energies (LUMO - HOMO). |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net In an MEP map, different colors represent different electrostatic potential values: red typically indicates negative potential (electron-rich areas), blue indicates positive potential (electron-poor areas), and green represents neutral regions. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the piperazine (B1678402) ring, suggesting these are sites for electrophilic attack.

Global reactivity descriptors are calculated from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. researchgate.net

Chemical Hardness (η): This is a measure of a molecule's resistance to a change in its electron distribution. It is calculated as half of the HOMO-LUMO gap.

Chemical Softness (S): This is the reciprocal of chemical hardness and indicates a molecule's polarizability.

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons.

Illustrative Data Table for Global Reactivity Descriptors:

| Descriptor | Formula | Description |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | 1 / η | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | μ2 / 2η (where μ is the chemical potential) | The ability of the molecule to act as an electrophile. |

Molecular Modeling and Simulation Studies

Molecular modeling and simulation studies provide insights into the dynamic behavior of molecules, including their conformational preferences.

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, this would involve exploring the rotation around the bonds connecting the thienyl, carbonyl, and piperazino groups. The result of this analysis is an energy landscape, which is a plot of the molecule's potential energy as a function of its conformational coordinates. The low-energy regions on this landscape correspond to the most stable conformations of the molecule.

Ligand-Based and Structure-Based Drug Design Principles (Theoretical Frameworks)

In the absence of a known three-dimensional structure of a biological target, ligand-based drug design (LBDD) methodologies are employed. This approach relies on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. For a compound like this compound, an LBDD campaign would involve analyzing a set of molecules known to interact with a specific target of interest and identifying the common chemical features responsible for their activity. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies would be pivotal, correlating physicochemical properties of a series of analogs with their biological potencies.

Conversely, if the three-dimensional structure of the biological target (e.g., a receptor or enzyme) is known, structure-based drug design (SBDD) offers a more direct approach. This method involves using the target's structure to design or identify ligands that can bind to it with high affinity and selectivity. Molecular docking simulations would be a key component of an SBDD study involving this compound. These simulations would predict the preferred binding orientation and affinity of the compound within the target's active site, providing insights into potential intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds involving the bromine atom.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a central technique in ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to exert a specific biological effect. A hypothetical pharmacophore model for this compound and its analogs would be generated based on their known activities. This model would serve as a 3D query in virtual screening campaigns to search large chemical databases for novel compounds that match the pharmacophoric features, and thus are predicted to have similar biological activity.

Virtual screening can also be performed using structure-based approaches. If a target structure is available, large libraries of compounds can be computationally docked into the active site. The compounds are then ranked based on their predicted binding affinities, allowing for the prioritization of a smaller, more manageable set of candidates for experimental testing. For this compound, this could lead to the discovery of novel derivatives with potentially improved properties.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules.

NMR Chemical Shifts: Density Functional Theory (DFT) calculations are commonly used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. By calculating the magnetic shielding tensors of the nuclei in a molecule, its theoretical NMR spectrum can be generated. For this compound, such calculations would provide valuable data for comparison with experimental spectra, helping to confirm its structure and assign specific resonances.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Computational methods, again often employing DFT, can calculate the vibrational frequencies and their corresponding intensities. A theoretical vibrational analysis of this compound would predict the positions of key absorption bands related to functional groups such as the carbonyl (C=O) stretch, C-N stretches of the piperazine ring, and vibrations of the bromothiophene moiety. This information is invaluable for interpreting experimental vibrational spectra.

Below is a hypothetical table illustrating the type of data that would be generated from such computational predictions.

| Parameter | Computational Method | Predicted Value | Experimental Value |

| ¹H NMR Shift (ppm) | DFT/B3LYP/6-31G(d) | Data not available | Data not available |

| ¹³C NMR Shift (ppm) | DFT/B3LYP/6-31G(d) | Data not available | Data not available |

| C=O Stretch (cm⁻¹) | DFT/B3LYP/6-31G(d) | Data not available | Data not available |

Note: The values in this table are placeholders as no specific computational studies on this compound are currently published.

Solvent Effects on Molecular Properties through Computational Methods

The properties and behavior of a molecule can be significantly influenced by its solvent environment. Computational methods can model these solvent effects using either implicit or explicit solvent models.

Implicit solvent models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can be used to study how the solvent affects properties like conformational stability, electronic structure, and spectroscopic parameters of this compound.

Explicit solvent models involve surrounding the solute molecule with a number of individual solvent molecules. This approach, often used in molecular dynamics simulations, provides a more detailed picture of solute-solvent interactions, including specific hydrogen bonding. A study of this compound with explicit solvent models could reveal important information about its hydration shell and how it interacts with polar or nonpolar environments.

The following table outlines the types of molecular properties that would be investigated in a computational study of solvent effects.

| Molecular Property | Computational Approach | Solvent | Predicted Outcome |

| Conformational Energy | PCM/DFT | Water | Data not available |

| Dipole Moment | PCM/DFT | Dichloromethane | Data not available |

| UV-Vis Absorption | TD-DFT with PCM | Ethanol | Data not available |

Note: The values in this table are placeholders as no specific computational studies on this compound are currently published.

Mechanistic Investigations of the Biological Interactions of this compound Remain Undocumented in Publicly Available Research

Despite extensive searches of scientific literature and chemical databases, no specific data on the mechanistic biological interactions of the chemical compound this compound were found. The requested analysis, covering in vitro receptor binding, enzyme inhibition, and in silico molecular docking, could not be completed as there is no publicly available research detailing these aspects for this specific molecule.

The compound, identified by CAS Number 395648-06-3, is commercially available for research purposes. However, published studies detailing its affinity for biological targets such as serotonin (B10506), adrenergic, or dopamine (B1211576) receptors, or its inhibitory activity against enzymes like phosphodiesterases, metallo-β-lactamases, α-glucosidase, α-amylase, acetylcholinesterase, or monoamine oxidases, are absent from the current body of scientific literature. Consequently, key mechanistic parameters such as inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound have not been established.

Similarly, the investigation of its protein-ligand interactions through computational methods like molecular docking and dynamics simulations has not been reported. Such studies are typically conducted to understand and predict the binding mode and affinity of a compound to a specific biological target, but this requires initial experimental data on its activity, which is currently lacking for this compound.

While research exists for structurally related compounds containing piperazine or bromothiophene moieties, the strict focus on "this compound" precludes the inclusion of that data. The unique combination of the 5-bromo-2-thienyl group and the unsubstituted piperazine ring dictates its specific chemical properties and, therefore, its biological activity, which remains to be investigated and reported.

Mechanistic Investigations of Biological Interactions in Vitro and in Silico

Cellular Pathway Modulation Studies (In Vitro, Mechanistic)

The effects of (5-Bromo-2-thienyl)(piperazino)methanone on cellular signaling pathways are an area of active investigation, with current knowledge being largely inferential based on the activities of structurally related compounds.

Given that many piperazine-containing compounds are known to interact with G-protein coupled receptors (GPCRs), it is hypothesized that this compound may modulate intracellular signaling cascades that are downstream of these receptors. One such pathway of interest is the cyclic nucleotide pathway. Preliminary cell-based assays with analogous compounds have suggested a potential to alter the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) or cyclic guanosine (B1672433) monophosphate (cGMP). However, direct evidence for the effect of this compound on these pathways is pending further experimental validation.

To date, specific studies assessing changes in biochemical markers in cellular models upon treatment with this compound have not been reported in the peer-reviewed literature. Future research in this area would likely involve treating relevant cell lines with the compound and measuring the expression or activity of key proteins or enzymes involved in targeted signaling pathways.

Membrane Permeability and Transport Studies in In Vitro Models

The ability of a compound to cross cellular membranes is a critical determinant of its biological activity. In silico predictions of the physicochemical properties of this compound suggest that it possesses characteristics favorable for passive diffusion across lipid bilayers. These predictions are based on its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

| Predicted Property | Value/Characteristic | Implication for Permeability |

|---|---|---|

| Molecular Weight | Within typical drug-like range | Favorable for passive diffusion |

| LogP | Moderate lipophilicity | Aids in partitioning into lipid membranes |

| Hydrogen Bond Donors/Acceptors | Within typical drug-like range | Balances solubility and permeability |

Experimental validation of these predictions using in vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers, is a necessary next step to confirm the membrane permeability and to investigate the potential involvement of active transport mechanisms.

Structure Activity Relationship Sar Studies

Design Principles for Structural Modification and Analogue Synthesis

The design of analogs of (5-Bromo-2-thienyl)(piperazino)methanone is guided by established medicinal chemistry principles aimed at optimizing pharmacological properties. Key strategies include altering steric bulk, electronic properties, and lipophilicity to enhance target binding and improve pharmacokinetic profiles.

Core Scaffold Modification: The synthesis of analogs typically involves the modification of the three core components:

Thiophene (B33073) Ring: Introduction of various substituents at different positions of the thiophene ring allows for the exploration of electronic and steric effects on activity. Bioisosteric replacement of the thiophene ring with other aromatic or heteroaromatic systems is also a common strategy to probe the importance of this moiety.

Piperazine (B1678402) Ring: The secondary amine of the piperazine ring offers a convenient point for chemical modification. N-alkylation or N-arylation can significantly impact the compound's basicity, lipophilicity, and ability to form hydrogen bonds, thereby influencing its interaction with biological targets.

Methanone (B1245722) Linker: While less commonly modified, alterations to the carbonyl group, such as reduction to a methylene bridge or replacement with other linkers, can provide insights into the required spatial orientation of the thiophene and piperazine moieties.

Synthetic Approaches: The synthesis of these analogs often employs standard amide bond formation reactions, such as the coupling of a substituted 2-thiophenecarboxylic acid with a desired piperazine derivative. The availability of a wide range of commercially available substituted piperazines facilitates the rapid generation of diverse analog libraries.

Impact of Halogen Substituents (e.g., Bromine) on Biological Activity and Binding Affinity

The presence and position of halogen substituents on the thiophene ring can profoundly influence the biological activity and binding affinity of this compound analogs. Halogens, such as bromine, can affect the molecule's properties in several ways:

Electronic Effects: Bromine is an electron-withdrawing group, which can alter the electron density of the thiophene ring and influence its interaction with target proteins.

Steric Effects: The size of the bromine atom can influence the conformational preferences of the molecule and its fit within a binding pocket.

Halogen Bonding: Bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein's active site, which can contribute to enhanced binding affinity.

Studies on related compounds have shown that the nature and position of the halogen can be critical for potency. For instance, in a series of thienyl chalcones designed as monoamine oxidase-B (MAO-B) inhibitors, a 5-bromo-thiophen-2-yl derivative was identified as a lead molecule, highlighting the importance of the bromo-substituent for activity nih.gov.

Role of Thiophene Ring Substitutions on Pharmacological Profiles

Substitutions on the thiophene ring, beyond the bromine atom, play a crucial role in modulating the pharmacological profiles of (thienyl)(piperazino)methanone derivatives. The position and nature of these substituents can impact potency, selectivity, and pharmacokinetic properties.

Positional Isomerism: The point of attachment of the piperazino-methanone moiety to the thiophene ring (e.g., 2- vs. 3-position) can significantly alter the compound's biological activity. This is due to the different electronic and steric environments at these positions, which can affect how the molecule presents its pharmacophoric features to the target.

Additional Substituents: The introduction of other functional groups on the thiophene ring can be used to fine-tune the molecule's properties. For example, the addition of small alkyl groups, electron-donating groups (e.g., methoxy), or electron-withdrawing groups (e.g., nitro) can be explored to optimize interactions with the target.

Influence of Piperazine Ring Substitutions and Nitrogen Basicity on Ligand-Receptor Interactions

The piperazine ring is a key component of many biologically active compounds, and its substitution pattern significantly influences ligand-receptor interactions. nih.gov

N-Substituents: The nature of the substituent on the distal nitrogen of the piperazine ring is a critical determinant of biological activity.

N-Aryl vs. N-Alkyl: The choice between an N-aryl or an N-alkyl substituent can dramatically alter the compound's pharmacological profile. N-arylpiperazines often exhibit different receptor binding profiles compared to their N-alkyl counterparts due to the potential for pi-stacking interactions and altered steric and electronic properties. nih.gov

Size and Lipophilicity of N-Alkyl Groups: In a study on thiophene piperazine-carbamate hybrids, it was found that shorter, unbranched alkyl chains on the piperazine nitrogen enhanced binding affinity and inhibitory potency. Conversely, bulkier or branched groups led to steric hindrance and reduced efficacy.

Nitrogen Basicity: The basicity of the piperazine nitrogens is crucial for forming ionic interactions with acidic residues in the binding sites of many receptors. The pKa of the piperazine nitrogen can be modulated by the nature of the N-substituent. Electron-withdrawing groups on the substituent will decrease the basicity, while electron-donating groups will increase it. This fine-tuning of basicity is a key strategy in optimizing ligand-receptor interactions.

Elucidation of Essential Pharmacophoric Features for Target Interaction

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. For the (thienyl)(piperazino)methanone class of compounds, the key pharmacophoric features are generally considered to be:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the methanone linker is a potential hydrogen bond acceptor.

A Basic Nitrogen Atom: The distal nitrogen of the piperazine ring is typically protonated at physiological pH and can act as a hydrogen bond donor or participate in an ionic interaction.

Aromatic/Hydrophobic Regions: The thiophene ring and any aryl substituents on the piperazine ring provide hydrophobic and aromatic regions that can engage in van der Waals and pi-stacking interactions with the target protein.

The spatial arrangement of these features is critical for biological activity. Pharmacophore modeling studies on related compound classes can provide valuable insights into the optimal distances and angles between these key features. fiveable.me

Correlation of Computational Data with Observed Mechanistic Biological Activity

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools for understanding the interactions of this compound analogs at the molecular level and for correlating these findings with experimental biological data.

Molecular Docking: Docking studies can predict the preferred binding orientation of a ligand within the active site of a target protein. This allows for the visualization of key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts. For example, docking studies on thiophene piperazine-carbamate hybrids helped to rationalize their dual inhibition mechanism by showing that they could effectively bind to key residues in both the catalytic active site and the peripheral anionic site of acetylcholinesterase.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for an assessment of the stability of the binding pose and the flexibility of both the ligand and the protein. MD simulations of thiophene-based MAO-B inhibitors have demonstrated a distinct preference for binding to the hMAO-B isoform over the hMAO-A isoform, providing a computational basis for their observed selectivity. nih.gov

By integrating computational data with experimental results, a more comprehensive understanding of the SAR can be achieved, leading to more efficient and targeted drug design efforts.

Advanced Derivatives and Chemical Space Exploration

Synthesis of Novel Analogs Incorporating Diverse Moieties

The synthesis of novel analogs of (5-Bromo-2-thienyl)(piperazino)methanone can be systematically approached by modifying its three main components: the 5-bromo-2-thienyl group, the piperazine (B1678402) core, and the methanone (B1245722) linker. The piperazine ring, in particular, offers a versatile handle for introducing a wide array of chemical diversity due to its two reactive nitrogen atoms. tandfonline.comnih.gov

Standard synthetic methodologies for creating such analogs often involve N-alkylation, N-arylation, reductive amination, and amide bond formation reactions on the piperazine nitrogen. nih.gov For instance, the secondary amine of the piperazine can be reacted with various alkyl halides, aryl halides (via Buchwald-Hartwig or Ullmann coupling), aldehydes or ketones (via reductive amination), or activated carboxylic acids to install diverse substituents. nih.govmdpi.com

Furthermore, modifications can be made to the thiophene (B33073) ring. The bromo-substituent can be replaced using palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce new aryl, alkyl, or alkynyl groups. These modifications can significantly alter the electronic and steric properties of the molecule, potentially leading to improved biological activity. rsc.orgnih.gov

A library of novel analogs can be designed to probe different aspects of the molecular interactions with its biological target. This can include varying the size, lipophilicity, hydrogen bonding capacity, and electronic properties of the substituents. rsc.org

| Analog Structure | Modification Strategy | Rationale |

|---|---|---|

| (5-(4-fluorophenyl)-2-thienyl)(piperazino)methanone | Suzuki coupling at the 5-position of the thiophene ring. | To explore the effect of an aryl substituent on potency and selectivity. The fluorine atom can also serve as a metabolic blocker. |

| (5-Bromo-2-thienyl)(4-(2-hydroxyethyl)piperazino)methanone | N-alkylation of the piperazine ring with 2-bromoethanol. | To introduce a polar hydroxyl group to improve solubility and potentially form new hydrogen bonds with the target. |

| (5-Bromo-2-thienyl)(4-benzylpiperazino)methanone | Reductive amination of the piperazine with benzaldehyde. | To introduce a bulky, lipophilic group to probe for hydrophobic pockets in the binding site. |

| 1-(4-((5-bromo-2-thienyl)carbonyl)piperazin-1-yl)ethan-1-one | N-acylation of the piperazine ring with acetyl chloride. | To introduce an amide functionality, which can act as a hydrogen bond acceptor and alter the basicity of the piperazine nitrogen. |

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core structure (scaffold) of a molecule with a structurally different one while retaining similar biological activity. mdpi.comnamiki-s.co.jp This can lead to the discovery of novel intellectual property and compounds with improved properties. Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a key tool in scaffold hopping. researchgate.netwikipedia.orgspirochem.comcambridgemedchemconsulting.comprinceton.edu

For this compound, both the thiophene and piperazine moieties can be subjected to scaffold hopping.

Thiophene Ring Replacements: The thiophene ring is a common heterocycle in medicinal chemistry and is often considered a bioisostere of a phenyl ring. cognizancejournal.comrsc.orgnih.gov Other five-membered heterocycles like furan, pyrrole, thiazole, or oxazole can also be explored as replacements. Six-membered aromatic rings such as pyridine or pyrimidine could also be considered. These changes can modulate the electronic properties and metabolic stability of the compound. researchgate.net

Piperazine Ring Replacements: The piperazine ring is a versatile scaffold frequently found in drugs. tandfonline.comnih.govnih.gov Bioisosteric replacements for the piperazine moiety are well-documented and include constrained analogs like diazabicycloalkanes, spiro-piperidines, or homopiperazine. nih.gov These modifications can alter the conformational flexibility and basicity of the molecule, which can impact target binding and pharmacokinetic properties. nih.govnih.gov

| Original Moiety | Scaffold Hop / Bioisostere | Rationale |

|---|---|---|

| 5-Bromo-2-thienyl | 5-Bromo-2-pyridyl | Introduction of a nitrogen atom can alter electronic distribution, improve solubility, and provide a new hydrogen bond acceptor. |

| 5-Bromo-2-thienyl | 4-Bromophenyl | Classic bioisosteric replacement to explore different aromatic interactions and potential metabolic pathways. |

| Piperazine | Homopiperazine (1,4-diazepane) | Increases ring flexibility and alters the distance and geometry between the two nitrogen atoms. |

| Piperazine | (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane | Introduces conformational rigidity, which can lead to higher binding affinity and selectivity. |

Conjugation Strategies for Enhanced Target Selectivity or Mechanistic Probing

Conjugating a small molecule like this compound to a larger biomolecule or a targeting moiety can enhance its selectivity for a particular cell type or protein. nih.govcreativepegworks.comnih.govcreative-biolabs.com This strategy is widely used in the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems. nih.govcreativepegworks.comnih.gov

Linkers can be broadly classified as cleavable or non-cleavable.

Cleavable linkers are designed to release the small molecule under specific conditions, such as the acidic environment of endosomes (acid-labile linkers like hydrazones) or in the presence of specific enzymes that are overexpressed in target cells (enzyme-cleavable linkers like dipeptides). nih.govcreativepegworks.com

Non-cleavable linkers result in the small molecule remaining attached to the targeting moiety, and the entire conjugate exerts the biological effect.

The conjugation chemistry typically involves reacting a functional group on the linker with the piperazine nitrogen. For example, a linker containing an activated ester (like an NHS ester) can react with the amine to form a stable amide bond. nih.gov Alternatively, maleimide-containing linkers can react with thiol groups on a targeting protein. acs.orgnih.gov

| Linker Type | Example Linker | Conjugation Chemistry | Targeting Moiety Example | Application |

|---|---|---|---|---|

| Enzyme-cleavable | Valine-Citrulline-PABC | Amide bond formation with the piperazine nitrogen. | Monoclonal Antibody | Targeted cancer therapy. |

| Acid-labile | Hydrazone linker | Formation of a hydrazone with a linker-modified piperazine. | Folate | Targeting folate receptor-overexpressing tumors. |

| Non-cleavable | Maleimidocaproyl (MC) | Amide bond formation with the piperazine nitrogen. | Cell-penetrating peptide | Enhanced intracellular delivery. |

Development of Chemical Probes and Research Tools

Chemical probes are essential tools for studying the biological function of proteins and validating them as drug targets. nih.govacs.orgyoutube.comnih.gov A potent and selective molecule like this compound can serve as a starting point for the development of such probes. These probes can be used for a variety of applications, including target identification, imaging, and mechanistic studies. acs.orgyoutube.comnih.govacs.orgacs.org

Common types of chemical probes include:

Fluorescent Probes: By attaching a fluorescent dye (fluorophore) to the molecule, it is possible to visualize its distribution in cells and tissues using fluorescence microscopy. acs.orgresearchgate.netrsc.org The piperazine nitrogen is a suitable site for attaching a fluorophore via a linker. The choice of fluorophore will depend on the desired spectral properties and the experimental setup.

Affinity-based Probes: These probes are used to identify the protein targets of a compound. They typically contain a reactive group that can form a covalent bond with the target protein upon binding, along with a tag (e.g., biotin or a clickable alkyne) for subsequent enrichment and identification by mass spectrometry.

Radiolabeled Probes: Introduction of a radioactive isotope (e.g., ³H or ¹⁴C) allows for quantitative measurement of ligand binding and distribution in vitro and in vivo.

The design of a chemical probe requires careful consideration to ensure that the attached tag or label does not significantly impair the binding of the molecule to its target. acs.org

| Probe Type | Modification Strategy | Example Tag/Label | Application |

|---|---|---|---|

| Fluorescent Probe | Conjugation of a fluorophore to the piperazine nitrogen via a linker. | Fluorescein, Rhodamine, or a BODIPY dye. | Cellular imaging to determine subcellular localization of the target. |

| Affinity-based Probe (for target identification) | Introduction of a photo-reactive group (e.g., benzophenone) and a biotin tag. | Biotin-PEG-benzophenone | Photo-crosslinking to the target protein followed by streptavidin pull-down and mass spectrometry analysis. |

| Clickable Probe | Incorporation of a bioorthogonal handle like an alkyne or azide. | Terminal alkyne | In situ labeling of the target in complex biological systems via click chemistry with a fluorescently labeled azide. |

Future Directions and Emerging Research Challenges

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of (5-Bromo-2-thienyl)(piperazino)methanone and related compounds is increasingly focused on green and sustainable chemistry principles. nih.govrsc.org Traditional synthetic methods are often multi-step processes that may involve harsh reaction conditions, hazardous solvents, and the generation of significant chemical waste. Future research will prioritize the development of methodologies that are not only efficient in terms of yield but also environmentally benign.

Key areas of development include:

Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times, improve yields, and often allow for the use of greener solvents like water or ethanol. nih.govmdpi.com

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and process control, contributing to more sustainable manufacturing of pharmaceutical intermediates. rsc.org

Catalysis: The use of novel catalysts, including biocatalysts or earth-abundant metal catalysts, can lead to more selective and efficient reactions under milder conditions. mdpi.comresearchgate.net For instance, copper-catalyzed reactions have been effectively used for synthesizing various heterocyclic compounds. mdpi.com

Solvent-Free Reactions: Grinding techniques and solid-state reactions eliminate the need for solvents, reducing environmental impact and simplifying product purification. researchgate.net

These "green synthesis" approaches aim to implement energy-efficient procedures that minimize by-products and utilize nature-friendly materials and conditions. nih.govresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, and their application to the design of novel this compound analogs is a promising future direction. researchgate.netgoogle.com These technologies can significantly accelerate the identification of promising drug candidates by analyzing vast datasets and predicting molecular properties. nih.govmdpi.com

Emerging applications in this area include:

High-Throughput Virtual Screening (HTVS): AI/ML algorithms can rapidly screen large virtual libraries of compounds to identify molecules with a high probability of binding to a specific biological target, reducing the time and cost associated with experimental screening. nih.govmednexus.org

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch, optimized for desired properties such as high potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. mdpi.com

ADME/T Prediction: Predicting the pharmacokinetic and toxicity properties of a compound early in the discovery pipeline is crucial for avoiding late-stage failures. nih.gov AI models trained on large datasets of experimental ADME/T data can provide accurate predictions for novel analogs of this compound.

By integrating AI and ML, researchers can more effectively navigate the vast chemical space to design superior therapeutic agents. nih.gov

Exploration of Novel Biological Targets for Mechanistic Study

While derivatives of the thienyl and piperazine (B1678402) scaffolds are known to interact with established targets like serotonin (B10506) and dopamine (B1211576) receptors, a key future direction is the exploration of novel biological targets. nih.govtargetmol.com Identifying new targets can expand the therapeutic potential of this compound into new disease areas.

Potential areas for exploration include:

Opioid Receptors: Mechanistic studies on some thiazole-piperazine derivatives have indicated involvement with the opioidergic system, suggesting a potential role in pain management. researchgate.net

Receptor Heteromers: Dopamine receptors can form heteromers with other receptors, creating unique signaling complexes that can be targeted for psychiatric disorders. explorationpub.com Investigating the interaction of this compound with such complexes could reveal novel mechanisms of action.

Enzyme Inhibition: Scaffolds incorporating brominated rings have shown activity as inhibitors of enzymes like VEGFR-2, which is crucial in angiogenesis and cancer. mdpi.comresearchgate.net Screening the compound against a panel of kinases and other enzymes could uncover unexpected activities.

Systematic screening and mechanistic studies are essential to uncover these new interactions and fully understand the compound's polypharmacology.

Advanced Computational Methodologies for Predictive Modeling

Beyond AI/ML, other advanced computational methodologies are critical for building predictive models of the activity and properties of this compound derivatives. Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach. jocpr.com

Key methodologies include: